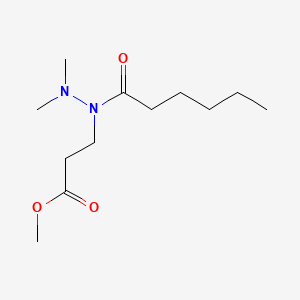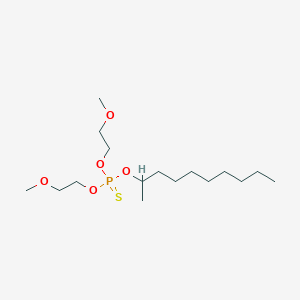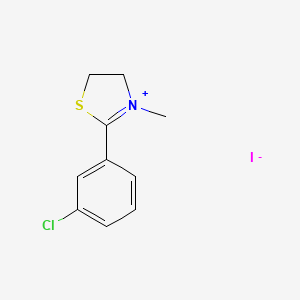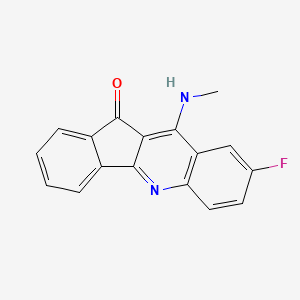
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-: is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative. Substitution reactions could result in various substituted indenoquinoline derivatives.
科学的研究の応用
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby altering their activity. The presence of the fluorine atom and the methylamino group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
11H-Indeno(1,2-b)quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar structural features.
Indeno(1,2-b)quinoline-9,11(6H,10H)-dione: A related compound with different functional groups.
Uniqueness: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is unique due to the presence of the fluorine atom and the methylamino group. These functional groups confer distinct chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
93663-33-3 |
|---|---|
分子式 |
C17H11FN2O |
分子量 |
278.28 g/mol |
IUPAC名 |
8-fluoro-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11FN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20) |
InChIキー |
FBVXWGXCLORXOP-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


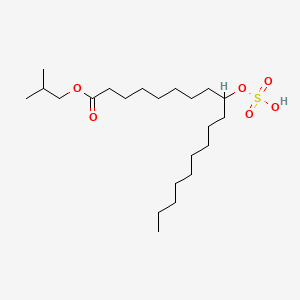
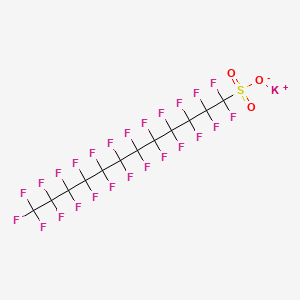
![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
